2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 952906-62-6
VCID: VC2253759
InChI: InChI=1S/C14H21N3O/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17/h2-5,12H,6-10,15H2,1H3,(H,16,18)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide

CAS No.: 952906-62-6

Cat. No.: VC2253759

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide - 952906-62-6

Specification

CAS No. 952906-62-6
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C14H21N3O/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17/h2-5,12H,6-10,15H2,1H3,(H,16,18)
Standard InChI Key DJTRAZKEOCKUDU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N

Introduction

Chemical Properties and Structure

Structural Characteristics

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide possesses a complex molecular architecture with several key structural elements that define its chemical behavior and potential applications. The compound features a central acetamide group (-NHCOCH2-) that forms the backbone of the molecule. This acetamide moiety is flanked by a 4-methylphenyl group attached to the nitrogen atom of the acetamide on one side and a substituted piperidine ring connected through a methylene bridge on the other side.

The piperidine ring, a six-membered heterocyclic structure, contains a tertiary nitrogen atom that forms part of the connection to the acetamide group. At the 4-position of this piperidine ring, a primary amino group (-NH2) is present, adding another functional center to the molecule. This arrangement of diverse functional groups creates a molecule with multiple potential interaction sites and reaction pathways, contributing to its chemical versatility.

The presence of the methyl group at the para position of the phenyl ring influences the electronic distribution across the aromatic system, potentially affecting properties such as lipophilicity and interactions with biological targets. The specific spatial arrangement of these structural elements determines the three-dimensional conformation of the molecule, which is crucial for any potential biological activity or chemical reactivity it may exhibit.

Physical and Chemical Properties

The documented physical and chemical properties of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide provide important insights into its behavior in various contexts. The compound has a molecular formula of C14H21N3O with a calculated molecular weight of 247.34 g/mol. This moderately sized molecule combines both hydrophilic and hydrophobic elements, suggesting a balanced solubility profile that may be advantageous in certain applications.

The following table summarizes the key identifiers and properties of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide:

PropertyValue
CAS Number952906-62-6
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
IUPAC Name2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide
Standard InChIInChI=1S/C14H21N3O/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17/h2-5,12H,6-10,15H2,1H3,(H,16,18)
Standard InChIKeyDJTRAZKEOCKUDU-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N

From a chemical perspective, the compound contains several functional groups that contribute to its reactivity profile. The amide group can participate in hydrogen bonding as both a donor and acceptor, influencing intermolecular interactions and potential binding to biological targets. The tertiary amine in the piperidine ring contributes to the compound's basicity, with potential implications for its behavior in different pH environments.

The primary amine at the 4-position of the piperidine represents a reactive center capable of participating in various nucleophilic reactions, including further functionalization through acylation, alkylation, or reductive amination. The methyl-substituted aromatic ring provides a relatively stable structural element with potential for π-stacking interactions and hydrophobic associations.

Synthesis Methods and Characterization

Purification and Characterization Techniques

Following synthesis, purification of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide would typically involve a combination of techniques to remove reagents, byproducts, and impurities. Column chromatography using appropriate solvent systems represents a common purification method for compounds of this type, allowing separation based on differences in polarity and interactions with the stationary phase.

Recrystallization from suitable solvents provides another important purification strategy, particularly for obtaining analytical-grade material. Depending on the solubility characteristics of the compound, solvents such as ethanol, ethyl acetate, or mixtures with non-polar solvents might be employed for this purpose.

For more challenging purifications or analytical purposes, preparative high-performance liquid chromatography (HPLC) offers a powerful tool for achieving high purity levels, though at typically smaller scales than other methods.

Characterization of the purified 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide would involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would provide detailed information about the structural arrangement and connectivity of atoms, confirming the successful synthesis of the target compound. Mass spectrometry would confirm the molecular weight and, depending on the technique used, provide fragmentation patterns that support the structural assignment.

Infrared (IR) spectroscopy would identify key functional groups, particularly the characteristic absorption bands of the amide (C=O stretching around 1650 cm-1) and amine (N-H stretching) functionalities. Elemental analysis would verify the percentage composition of carbon, hydrogen, and nitrogen, providing additional confirmation of the compound's identity and purity.

Applications in Research and Development

Role as a Chemical Intermediate

Beyond direct pharmaceutical applications, 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide presents significant value as an intermediate in organic synthesis. The compound's multiple functional groups provide handles for further chemical transformations, making it a potential building block for more complex molecules with diverse applications.

The primary amine on the piperidine ring represents a particularly versatile functional group that can undergo numerous transformations, including acylation to form amides, carbamates, or ureas; alkylation to create secondary or tertiary amines; reductive amination with aldehydes or ketones; formation of imines or Schiff bases; and conversion to isocyanates, isothiocyanates, or azides for further functionalization.

The secondary amide linkage, while relatively stable under many conditions, can be modified through reactions such as reduction to give the corresponding amine or hydrolysis to regenerate the carboxylic acid and amine components. Additionally, the tertiary amine in the piperidine ring provides a basic site that can participate in various reactions, including alkylation to form quaternary ammonium salts or coordination with transition metals in certain contexts.

These transformation possibilities make 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide a potentially valuable synthetic intermediate in the preparation of compound libraries for drug discovery, advanced materials, or specialty chemicals. The strategic modification of its functional groups could lead to diverse derivatives with tailored properties for specific applications.

Comparative Analysis with Similar Compounds

Structural Analogs and Their Properties

Understanding the properties and potential applications of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide can be enhanced through comparison with structurally related compounds. This comparative analysis highlights how subtle structural modifications can influence various physicochemical and biological properties, providing context for the unique characteristics of the target compound.

The following table presents a comparison of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide with several structural analogs, focusing on their key differences and the potential impacts of these variations:

CompoundStructural DifferencePotential Impact on Properties
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamideN-methylation of the amide nitrogenReduced hydrogen bonding capability as a donor; increased lipophilicity; altered conformational preferences
2-(4-aminopiperidin-1-yl)-N-(2-methylphenyl)acetamideMethyl group at ortho instead of para position on phenyl ringChanged steric environment around amide; potential impact on receptor binding orientation; altered electronic distribution in aromatic ring
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamideHydroxyl instead of amino group on piperidineDifferent hydrogen bonding pattern; reduced basicity at this position; altered hydrophilicity profile; different metabolic pathways
N-(4-methylphenyl)-2-(propylamino)acetamidePropylamino group instead of 4-aminopiperidineSimpler, more flexible structure; reduced molecular weight; absence of second basic center; different spatial arrangement of functional groups

These structural variations can significantly impact the compound's behavior in biological systems, chemical reactivity, and physicochemical properties such as solubility, membrane permeability, and binding affinities for various molecular targets. Understanding these structure-property relationships provides valuable insights for the rational design of derivatives with optimized properties for specific applications.

Structure-Activity Relationship Analysis

The relationship between the structure of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide and its potential biological activities can be analyzed through consideration of its key structural elements and their known contributions to biological interactions. This structure-activity relationship (SAR) analysis provides insights into how the compound might interact with biological systems and how modifications could influence these interactions.

Current Research Landscape and Future Perspectives

Status of Current Research

Research specifically focused on 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide appears to be in relatively early stages, with limited published literature directly addressing this compound. Current research efforts likely concentrate on fundamental aspects such as optimization of synthetic methodologies, characterization of physicochemical properties, and preliminary exploration of potential applications.

In the broader context, compounds with structural similarities to 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide are being investigated in various research domains. Acetamide derivatives and compounds containing substituted piperidine rings have been studied for their potential as enzyme inhibitors, receptor modulators, and building blocks in medicinal chemistry. These related research streams provide valuable context for understanding the potential significance of the target compound.

Current research may also be exploring the compound's behavior in various biological assays, including screens against specific enzyme targets or receptor binding studies. This preliminary biological profiling could help identify potential therapeutic areas where the compound or its derivatives might show promise, guiding future research directions.

Additionally, computational studies, including molecular docking and simulation approaches, may be employed to predict the compound's interactions with biological targets and guide the design of analogs with optimized properties. Such in silico approaches can provide valuable insights that complement experimental studies, particularly in the early stages of compound characterization.

Future Research Directions and Opportunities

Future research involving 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide presents numerous opportunities for advancing knowledge in both chemistry and potential biological applications. Several promising research directions can be identified based on the compound's structural features and the broader context of related compounds.

The development of efficient, scalable, and environmentally friendly synthetic routes represents an important area for future work. This might include exploration of alternative catalytic systems, continuous flow chemistry approaches, or biocatalytic methods that could improve yield, reduce waste, or enable more selective transformations in the synthesis of the compound and its analogs.

Comprehensive characterization of the compound's physicochemical properties would provide valuable foundational knowledge to support various applications. This could include detailed studies of solubility profiles in different media, stability under various conditions, and binding interactions with proteins or other biomolecules.

In the realm of biological evaluation, systematic screening against panels of enzymes, receptors, or cellular assays could identify potential biological activities that might be further developed. Structure-activity relationship studies, involving the synthesis and testing of structural analogs, would help elucidate the key structural features required for any identified biological activities, potentially leading to compounds with enhanced potency or selectivity.

Beyond traditional pharmaceutical applications, the unique structure of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide might find applications in materials science, such as in the development of molecular sensors, stimuli-responsive materials, or components of more complex supramolecular assemblies. Exploration of these non-traditional applications represents an intriguing direction for future research.

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